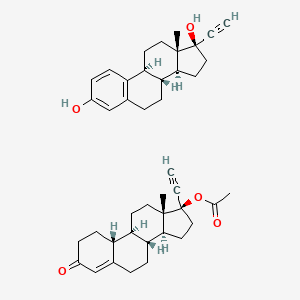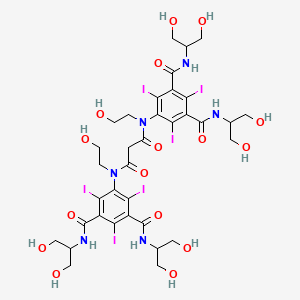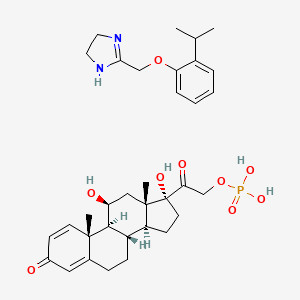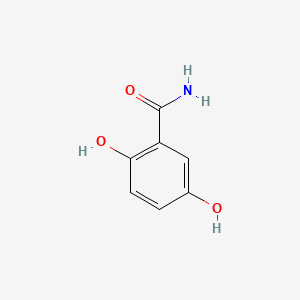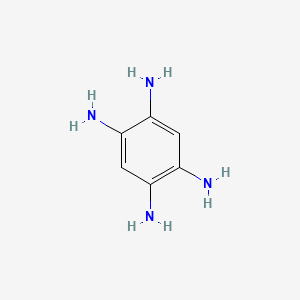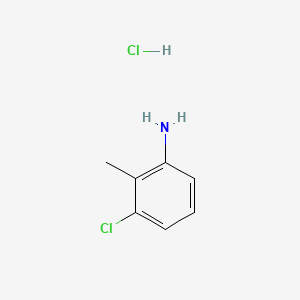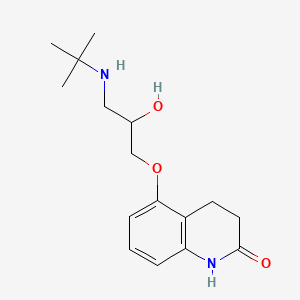
Carteolol
Descripción general
Descripción
Carteolol es un antagonista no selectivo de los receptores beta-adrenérgicos, comúnmente conocido como un betabloqueante. Se utiliza principalmente en el tratamiento del glaucoma y la hipertensión. This compound funciona reduciendo la presión intraocular y controlando la presión arterial, convirtiéndolo en un medicamento esencial en oftalmología y cardiología .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de carteolol clorhidrato implica varios pasos:
Preparación de 3-amino-2-ciclohexenona: Este intermedio se sintetiza a través de una serie de reacciones que involucran ciclohexanona.
Preparación de tetrahidro-2,5(1H,6H)-quinolinediona: Este compuesto se obtiene haciendo reaccionar 3-amino-2-ciclohexenona con los reactivos adecuados.
Preparación de 5-hidroxi-3,4-dihidro-2(1H)-quinolona: Este paso implica la hidroxilación de tetrahidro-2,5(1H,6H)-quinolinediona.
Preparación de 5-(2,3-epoxipropoxi)-3,4-dihidro-2(1H)-quinolona: Este intermedio se sintetiza haciendo reaccionar 5-hidroxi-3,4-dihidro-2(1H)-quinolona con epiclorhidrina.
Preparación de this compound clorhidrato: El paso final implica la reacción de 5-(2,3-epoxipropoxi)-3,4-dihidro-2(1H)-quinolona con tert-butilamina, seguida del tratamiento con ácido clorhídrico para obtener this compound clorhidrato.
Métodos de producción industrial
La producción industrial de this compound clorhidrato generalmente implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, lo que garantiza la estabilidad y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Carteolol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades farmacológicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolona, mientras que la reducción puede producir compuestos de hidroquinolina .
Aplicaciones Científicas De Investigación
Carteolol tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como compuesto modelo en estudios que involucran betabloqueantes y sus interacciones con varios receptores.
Biología: La investigación sobre this compound se centra en sus efectos sobre las vías de señalización celular y su potencial como agente terapéutico.
Medicina: this compound se estudia ampliamente por su eficacia en el tratamiento del glaucoma, la hipertensión y las arritmias. También se investiga por su posible uso en otras enfermedades cardiovasculares.
Industria: This compound se utiliza en la formulación de soluciones oftálmicas y otros productos farmacéuticos
Mecanismo De Acción
Carteolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta1 y beta2. Esta acción reduce la producción de humor acuoso en el ojo, lo que disminuye la presión intraocular. En el sistema cardiovascular, this compound disminuye la frecuencia cardíaca y el gasto cardíaco, lo que lleva a una reducción de la presión arterial. El compuesto también actúa como un antagonista del receptor de serotonina, lo que contribuye a sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Timolol: Otro betabloqueante no selectivo utilizado en el tratamiento del glaucoma y la hipertensión.
Betaxolol: Un antagonista selectivo del receptor beta1-adrenérgico utilizado para indicaciones similares.
Levobunolol: Un betabloqueante no selectivo con aplicaciones en oftalmología.
Singularidad de Carteolol
This compound es único debido a su actividad simpaticomimética intrínseca, que proporciona un equilibrio entre el bloqueo beta y los efectos agonistas parciales. Esta propiedad hace que this compound sea menos probable que cause bradicardia y otros efectos secundarios asociados con los betabloqueantes .
Propiedades
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFSWPYPHEXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-21-6 (mono hydrochloride) | |
| Record name | Carteolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022746 | |
| Record name | Carteolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.21e-01 g/L | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade. | |
| Record name | Carteolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51781-06-7 | |
| Record name | Carteolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carteolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carteolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carteolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARTEOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






